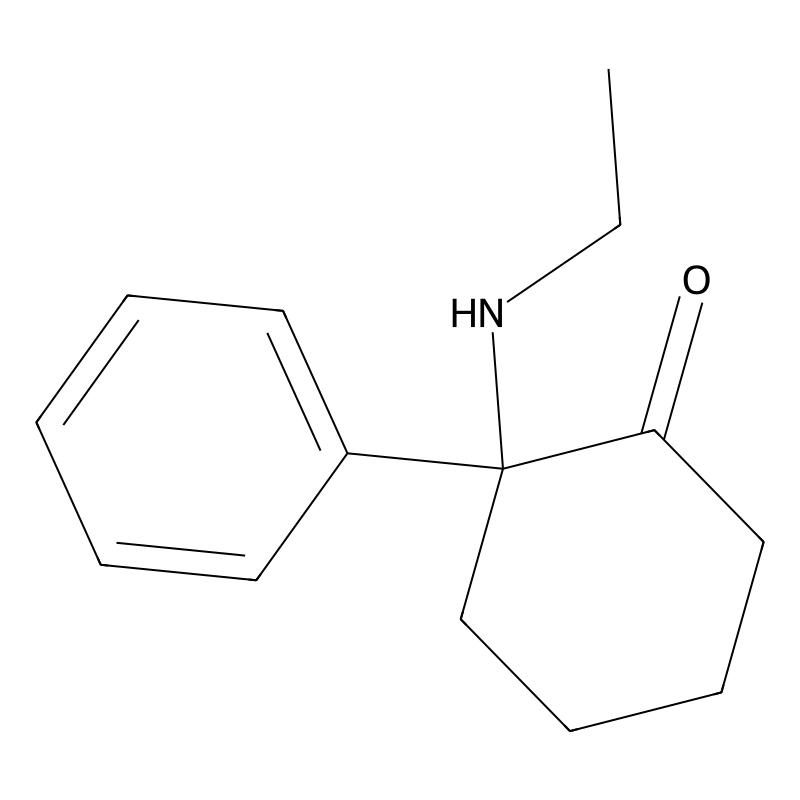

2-(Ethylamino)-2-phenylcyclohexan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(Ethylamino)-2-phenylcyclohexan-1-one is a synthetic compound characterized by its structural formula, which includes an ethylamino group and a phenyl ring attached to a cyclohexanone moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor to various psychoactive substances. The compound's systematic name reflects its complex structure, which contributes to its unique chemical properties.

The chemical behavior of 2-(ethylamino)-2-phenylcyclohexan-1-one is influenced by its functional groups, allowing it to participate in various reactions:

- Alkylation: The ethylamino group can undergo alkylation reactions, modifying the nitrogen atom to enhance biological activity or alter pharmacological properties.

- Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride, yielding 2-(ethylamino)-2-phenylcyclohexanol.

- Oxidation: The compound may also be oxidized under specific conditions to yield different derivatives, which can be evaluated for enhanced therapeutic effects.

Research indicates that 2-(ethylamino)-2-phenylcyclohexan-1-one exhibits significant biological activity, particularly in the context of neuropharmacology. It has been studied for its potential as an anesthetic and analgesic agent, similar to ketamine. Some studies show that derivatives of this compound can inhibit certain biological pathways, suggesting possible applications in treating mood disorders and pain management .

The synthesis of 2-(ethylamino)-2-phenylcyclohexan-1-one typically involves several steps:

- Starting Materials: The synthesis often begins with cyclohexanone and an appropriate phenyl derivative.

- Formation of Intermediate: An amine (such as ethylamine) is reacted with the cyclohexanone derivative under controlled conditions to form the desired ketone.

- Purification: The product is usually purified through recrystallization or chromatography to obtain a high-purity compound.

For example, one method involves reacting cyclohexanone with ethylamine in the presence of a catalyst, followed by purification through silica gel column chromatography .

2-(Ethylamino)-2-phenylcyclohexan-1-one has several notable applications:

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel anesthetics and analgesics.

- Research Tool: Its derivatives are employed in pharmacological studies to explore mechanisms of action related to neurotransmitter systems.

- Potential Therapeutic Agent: Due to its psychoactive properties, it is being investigated for use in treating depression and other mood disorders .

Interaction studies involving 2-(ethylamino)-2-phenylcyclohexan-1-one focus on its effects on neurotransmitter systems, particularly those involving glutamate and serotonin receptors. These studies aim to elucidate the compound's mechanism of action and potential side effects when used therapeutically. For instance, some derivatives have shown varying degrees of inhibition on specific receptor subtypes, which may correlate with their efficacy as antidepressants .

Several compounds share structural similarities with 2-(ethylamino)-2-phenylcyclohexan-1-one. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Methylamino)-2-phenylcyclohexan-1-one | Similar structure with a methyl group | Often exhibits stronger psychoactive effects compared to ethyl derivative |

| 2-(Dimethylamino)-2-phenylcyclohexan-1-one | Contains two methyl groups on the nitrogen | Potentially enhanced potency and altered pharmacokinetics |

| 2-(Hydroxyethylamino)-2-phenylcyclohexan-1-one | Hydroxyethyl group instead of ethyl | May exhibit different solubility and bioavailability profiles |

These compounds are studied for their unique pharmacological properties while highlighting how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.